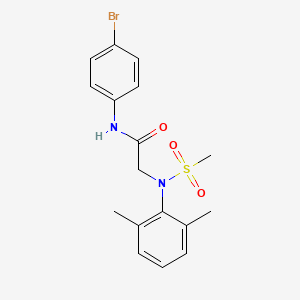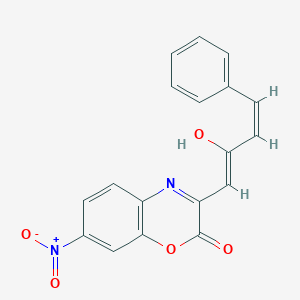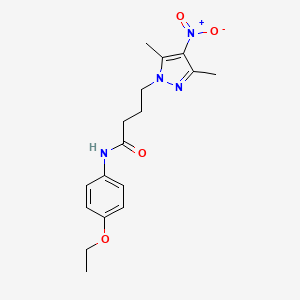
N~1~-(4-bromophenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-bromophenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
BAY 41-2272 has been studied extensively for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for hypertension and other cardiovascular diseases. It has also been studied for its potential use in the treatment of erectile dysfunction, pulmonary hypertension, and other conditions.
Mecanismo De Acción
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). This leads to relaxation of smooth muscle cells and vasodilation, which can help to lower blood pressure and improve blood flow. BAY 41-2272 has also been shown to have anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, including the heart, lungs, and kidneys. It has also been shown to improve endothelial function and reduce oxidative stress. In addition, BAY 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY 41-2272 is its high specificity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, its potency and efficacy may vary depending on the experimental conditions and the specific cell or tissue type being studied. In addition, BAY 41-2272 may have off-target effects that need to be taken into account when interpreting experimental results.
Direcciones Futuras
There are several potential future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of fibrosis, a condition characterized by the accumulation of scar tissue in various organs. BAY 41-2272 has been shown to have anti-fibrotic effects in animal models of liver and lung fibrosis, and further studies are needed to determine its potential therapeutic applications in humans. Finally, BAY 41-2272 may have applications in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis, and further studies are needed to explore these potential applications.
Métodos De Síntesis
The synthesis of BAY 41-2272 involves several steps, starting with the reaction of 4-bromobenzylamine with 2,6-dimethylphenyl isocyanate to form N-(4-bromophenyl)-N-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride and glycine to form the final product, BAY 41-2272. The synthesis has been optimized to yield high purity and high yield of the final product.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-5-4-6-13(2)17(12)20(24(3,22)23)11-16(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOENATQMBCYDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)

![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)



![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide](/img/structure/B6118909.png)
![6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6118910.png)